4-tert-Butoxybenzyl alcohol
Overview
Description
4-tert-Butoxybenzyl alcohol is a chemical compound that is related to various research areas, including the development of new protecting groups for alcohols, the synthesis of polymers, and the study of complex molecular structures. It is also involved in the synthesis of novel compounds with potential antioxidant activity and drug-like properties, as well as in the development of new materials for photoresists.
Synthesis Analysis
The synthesis of compounds related to 4-tert-butoxybenzyl alcohol involves various chemical reactions. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is introduced using a readily prepared benzyl bromide and is cleaved under specific conditions . Additionally, the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol is achieved through aromatic nucleophilic substitution reactions . Moreover, a novel compound with antioxidant activity is synthesized using an eco-friendly method .
Molecular Structure Analysis
The molecular structure of 4-tert-butoxybenzyl alcohol-related compounds has been studied using various techniques. For example, the structure of a 4-tert-butylbenzyl alcohol-β-cyclodextrin complex has been determined, revealing how the compound interacts with β-cyclodextrin molecules . The crystal structure of another related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been elucidated using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Chemical reactions involving 4-tert-butoxybenzyl alcohol derivatives include the cleavage of CC-bonds in vicinal aminobenzyl alcohols by 3,5-di-tert-butyl-1,2-benzoquinone , and the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde catalyzed by cobalt and cerium acetate catalysts . These reactions demonstrate the reactivity of the tert-butoxybenzyl moiety under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 4-tert-butoxybenzyl alcohol are characterized by their solubility, thermal stability, and ability to form films. For instance, polyamides synthesized from derivatives of 4-tert-butylcatechol are noncrystalline, soluble in polar solvents, and can form transparent, flexible films with high thermal stability . Additionally, a simple amorphous molecule used in a photoresist system shows good transparency and sensitivity when exposed to light .
Scientific Research Applications
1. Protecting Group in Organic Synthesis
4-tert-Butoxybenzyl alcohol has been utilized as a protecting group in organic synthesis. Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is cleaved with tetrabutylammonium fluoride under specific conditions. This group is compatible with various synthetic processes, making it valuable in complex organic synthesis (Crich, Li, & Shirai, 2009).
2. In Photopolymer Science
In the field of photopolymer science, 4-tert-Butoxybenzyl alcohol is involved in the development of new materials. Fujigaya, Shibasaki, and Ueda (2001) reported on a photoresist system using a compound derived from 4-tert-Butoxybenzyl alcohol. This system demonstrated significant sensitivity and contrast, indicating its potential in photolithography applications (Fujigaya, Shibasaki, & Ueda, 2001).
3. In Chromatography
The role of 4-tert-Butoxybenzyl alcohol in chromatography has been explored. Evans and Pearmain (1991) evaluated it as a potential antioxidant and tail-reducer in gas-liquid chromatography. Their findings provided insights into the suitability of this compound in improving chromatographic analyses (Evans & Pearmain, 1991).
Safety and Hazards
properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCIWXCKKJLNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199487 | |
Record name | p-tert-Butoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51503-08-3 | |
Record name | 4-(1,1-Dimethylethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51503-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051503083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-tert-Butoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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